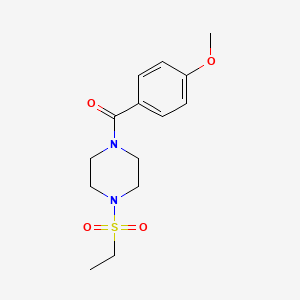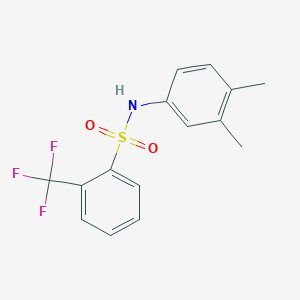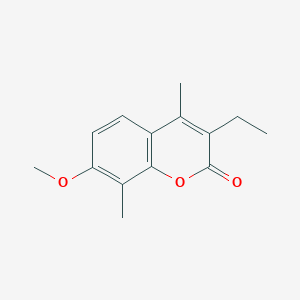
2-(3,4-dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide is a chemical compound belonging to the class of quinolinecarboxamides. These compounds are of interest due to their diverse biological activities and potential therapeutic applications. The specific compound mentioned is structurally related to other quinoline derivatives that have been synthesized and studied for various pharmaceutical properties.
Synthesis Analysis
The synthesis of quinolinecarboxamide derivatives often involves strategic functionalization of the quinoline core and the incorporation of substituents that modulate the compound's physical, chemical, and biological properties. For similar compounds, methods such as the Friedlander synthesis have been utilized to construct the quinoline scaffold, followed by N-alkylation and carboxamide formation to introduce the necessary functional groups (Jiang et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-(3,4-dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide and related compounds can be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, along with X-ray crystallography. These techniques provide insights into the compound's conformation, bond lengths, angles, and overall 3D structure, which are critical for understanding its reactivity and interaction with biological targets (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinolinecarboxamides participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitution, amide bond formation, and reactions with electrophiles or nucleophiles at different positions of the quinoline ring. The presence of dimethoxyphenyl and N-methyl groups influences the compound's electronic and steric properties, affecting its reactivity (Ono et al., 1983).
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, characterized by high electron density due to π-electrons and non-bonding electron pairs, have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them suitable for corrosion inhibition. This application is critical in protecting metals in various industrial environments, thus extending the lifespan of metallic structures and components (Verma, Quraishi, & Ebenso, 2020).
Organic Materials and Nanoscience
Hexaazatriphenylene (HAT) derivatives, including quinoline analogs, are utilized in the creation of organic materials due to their excellent π–π stacking ability and electron deficiency. These characteristics make them ideal for applications in semiconductors, sensors, nonlinear optical chromophores, and liquid crystals. Their role is pivotal in the development of microporous polymers for energy storage and in the fabrication of nano and microstructures, showcasing the versatility of quinoline derivatives in advanced material science (Segura, Juárez, Ramos, & Seoane, 2015).
Anticancer and Antimicrobial Applications
Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. These compounds, found in natural sources or as modified analogs, exhibit a wide range of biological activities including antitumor, antimalarial, antibacterial, and antifungal effects. The discovery of quinine and camptothecin, both quinoline alkaloids, has been groundbreaking in the development of antimalarial and anticancer drugs, respectively. This demonstrates the critical role of quinoline derivatives in medicinal chemistry and drug development (Shang et al., 2018).
Optoelectronic Materials
Quinazolines and pyrimidines, including their functionalized derivatives, are explored for their applications related to photo- and electroluminescence. The incorporation of quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in various electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the importance of quinoline derivatives in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Remediation
The challenge of quinoline degradation due to its complex structure and resistance to natural decomposition has led to the exploration of various technologies for its efficient removal. Research on quinoline biodegradation and the synergistic application of multiple technologies aims to enhance degradation efficiency. This effort is crucial for mitigating the environmental impact of quinoline, which is used in dye, metallurgy, pharmaceutical, rubber, and agrochemical industries, thereby contributing to the sustainability of these sectors (Luo et al., 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-20-19(22)14-11-16(21-15-7-5-4-6-13(14)15)12-8-9-17(23-2)18(10-12)24-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYFUZBUQKAAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
